molecular formula C22H20FN3O2S B2477445 5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide CAS No. 442557-87-1

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide

Cat. No. B2477445
CAS RN: 442557-87-1
M. Wt: 409.48
InChI Key: GJFRHHPGPQLVJE-UHFFFAOYSA-N
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Description

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H20FN3O2S and its molecular weight is 409.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related to the queried compound, have been synthesized and characterized using spectral data. These compounds, synthesized from N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides, were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential applications in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Electrochemical Behavior

The electrochemical behavior of similar dihydropyridine compounds in protic medium has been explored. These studies focus on the reduction and oxidation processes of these compounds, providing valuable insights into their reactivity and potential applications in electrochemistry (David, Hurvois, Tallec, & Toupet, 1995).

Water-Mediated Synthesis and Computational Studies

Research involving the water-mediated synthesis of related compounds has included experimental and computational studies. These studies not only characterize the synthesized compounds but also examine their non-linear optical (NLO) properties and potential for molecular docking, indicating possible applications in materials science and drug discovery (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Antifolate Properties and Enzyme Inhibition

Studies on analogs of dihydropyridine, similar to the queried compound, have explored their antifolate properties. These compounds, such as deazaaminopterin, have been shown to inhibit dihydrofolate reductase (DHFR) and demonstrate activity against cancer cells, suggesting their potential use in cancer therapy (Degraw, Christie, Colwell, & Sirotnak, 1992).

Synthesis and Cytotoxic Activity

Further research on pyrazolo[1,5-a]pyrimidines and related Schiff bases, structurally related to the queried compound, has investigated their synthesis and in vitro cytotoxic activity against various human cancer cell lines. These findings contribute to the understanding of structure-activity relationships in medicinal chemistry (Hassan, Hafez, Osman, & Ali, 2015).

properties

IUPAC Name

5-cyano-4-(2-fluorophenyl)-N-(2-methoxyphenyl)-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-13-19(21(27)26-17-10-6-7-11-18(17)28-2)20(14-8-4-5-9-16(14)23)15(12-24)22(25-13)29-3/h4-11,20,25H,1-3H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFRHHPGPQLVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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